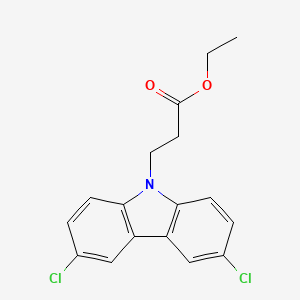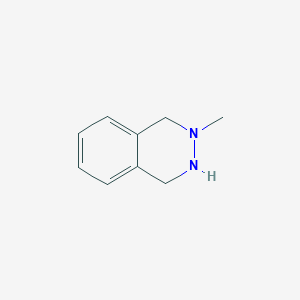
ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with two chlorine atoms at the 3 and 6 positions, and an ethyl ester group attached to a propanoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichlorocarbazole and ethyl 3-bromopropanoate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3,6-dichlorocarbazole is reacted with ethyl 3-bromopropanoate under reflux conditions. The base facilitates the nucleophilic substitution reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF.
Major Products
Oxidation: 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid.
Reduction: 3-(3,6-dichloro-9H-carbazol-9-yl)propanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological disorders.
Material Science: It is employed in the fabrication of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate in its applications involves its ability to interact with molecular targets through π-π stacking interactions and hydrogen bonding. In organic electronics, it facilitates charge transport by forming stable π-conjugated systems. In pharmaceuticals, it may interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(3,6-dibromo-9H-carbazol-9-yl)propanoate: Similar in structure but with bromine atoms instead of chlorine.
Ethyl 3-(3,6-dimethoxy-9H-carbazol-9-yl)propanoate: Features methoxy groups instead of chlorine atoms.
Uniqueness
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. The chlorine atoms enhance the compound’s ability to participate in electrophilic aromatic substitution reactions and improve its stability in various applications.
Propriétés
Numéro CAS |
332409-63-9 |
|---|---|
Formule moléculaire |
C17H15Cl2NO2 |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
ethyl 3-(3,6-dichlorocarbazol-9-yl)propanoate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-22-17(21)7-8-20-15-5-3-11(18)9-13(15)14-10-12(19)4-6-16(14)20/h3-6,9-10H,2,7-8H2,1H3 |
Clé InChI |
VNVKIKRUHHHYRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128312.png)

![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)

![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)

